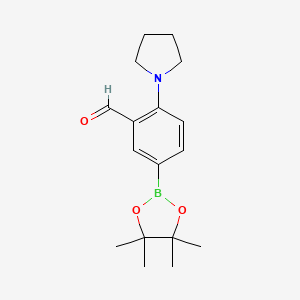![molecular formula C14H27ClN2O2 B13054904 Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13054904.png)
Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C14H26N2O2·HCl It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride typically involves the reaction of tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process may involve steps such as:
Formation of the spiro compound: This involves the reaction of appropriate starting materials under specific conditions to form the spiro structure.
Introduction of the tert-butyl group: This step involves the addition of the tert-butyl group to the spiro compound.
Formation of the hydrochloride salt: The final step involves the reaction of the tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for efficiency and yield, and may involve the use of specialized equipment and techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogens for halogenation reactions.
Major Products Formed: The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it valuable for the development of new chemical entities.
Biology: In biological research, this compound may be used to study the effects of spiro compounds on biological systems. It can be used in assays to investigate its interactions with various biological targets.
Medicine: In medicine, this compound may have potential therapeutic applications. Research may focus on its potential as a drug candidate for various diseases.
Industry: In industry, this compound may be used in the development of new materials or as a reagent in chemical processes. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to specific biological effects. The pathways involved would depend on the specific target and the nature of the interaction.
Comparison with Similar Compounds
- Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride
- Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Comparison: Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride is unique due to its specific spiro structure and the presence of the tert-butyl group. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications. For example, the position of the diaza groups and the size of the spiro rings can influence the compound’s reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of tert-butyl 2,8-diazaspiro[55]undecane-2-carboxylate hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H27ClN2O2 |
|---|---|
Molecular Weight |
290.83 g/mol |
IUPAC Name |
tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-9-5-7-14(11-16)6-4-8-15-10-14;/h15H,4-11H2,1-3H3;1H |
InChI Key |
GAENEICGFCVFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Fluoropyrimidin-2-YL)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13054821.png)
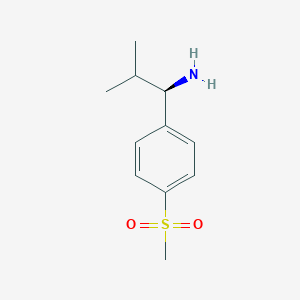
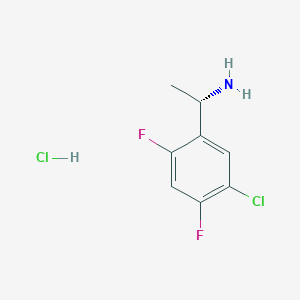

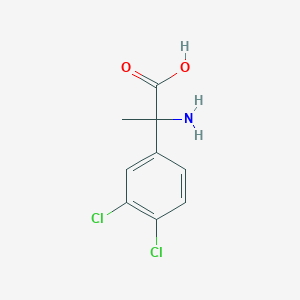
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13054875.png)
![Methyl (S)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13054880.png)
![N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13054885.png)
![2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid](/img/structure/B13054886.png)
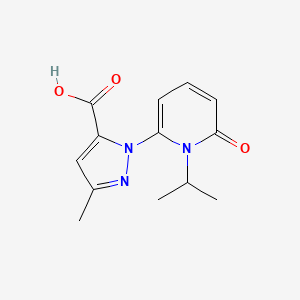
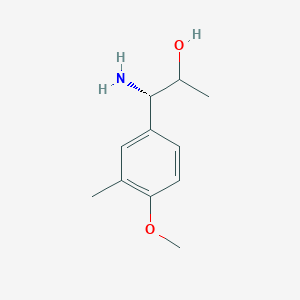
![1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone](/img/structure/B13054898.png)
